Isobutyrylcarnitine

Beschreibung

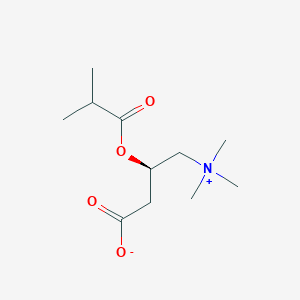

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCNOZRCYBNMEP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948420 | |

| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25518-49-4 | |

| Record name | Isobutyrylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyryl-1-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYRYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Isobutyryl L Carnitine

De Novo Carnitine Synthesis and Isobutyryl-L-carnitine Precursors

Isobutyryl-L-carnitine is an acylcarnitine, specifically an ester of L-carnitine and isobutyric acid. hmdb.ca Its formation is contingent on the availability of two primary precursors: L-carnitine and isobutyryl-coenzyme A (isobutyryl-CoA). caymanchem.com The endogenous synthesis of L-carnitine is a critical metabolic pathway, as it provides the backbone for the formation of various acylcarnitines that are essential for fatty acid metabolism. biocrates.combevital.no

The de novo synthesis of L-carnitine is a multi-step enzymatic process that occurs in several tissues, including the liver, kidney, and brain. biocrates.comresearchgate.net This pathway begins with ε-N-trimethyllysine (TML), a molecule derived from the post-translational methylation of lysine (B10760008) residues within proteins like myosin, actin, and calmodulin. researchgate.netresearchgate.net Following protein degradation, liberated TML enters the carnitine biosynthesis pathway. researchgate.net The other key precursor, isobutyryl-CoA, is primarily generated from the catabolism of the branched-chain amino acid valine. wikipedia.orgebi.ac.uk The conjugation of isobutyryl-CoA with L-carnitine, catalyzed by carnitine acyltransferases, results in the formation of isobutyryl-L-carnitine. hmdb.ca

Alpha-Ketoglutarate (αKG)-Dependent Carnitine Synthesis Pathways

The biosynthesis of L-carnitine involves two crucial hydroxylation steps that are catalyzed by α-ketoglutarate (αKG)-dependent dioxygenases. nih.gov These enzymes belong to a large superfamily that utilizes αKG, molecular oxygen (O₂), and ferrous iron (Fe(II)) to hydroxylate their respective substrates, producing succinate (B1194679) and carbon dioxide in the process. nih.gov

The two αKG-dependent enzymes in the carnitine pathway are:

Trimethyllysine Hydroxylase Epsilon (TMLHE) : This enzyme, also known as ε-N-trimethyllysine dioxygenase (TMLD), catalyzes the first reaction in the pathway. researchgate.netgenecards.org It hydroxylates trimethyllysine (TML) to form 3-hydroxy-N-trimethyllysine (HTML). researchgate.net

Gamma-Butyrobetaine Dioxygenase (BBOX1) : Also called γ-butyrobetaine hydroxylase (γ-BBH), this enzyme catalyzes the final step of the pathway. wikipedia.orguniprot.org It hydroxylates gamma-butyrobetaine (γ-BB) to produce L-carnitine. wikipedia.orguniprot.org This step is stereospecific, ensuring the formation of the biologically active L-enantiomer. biocrates.com

The activity of these dioxygenases is directly linked to the cellular availability of αKG, a key intermediate in the tricarboxylic acid (TCA) cycle. nih.govmdpi.com Consequently, cellular metabolic states that influence αKG levels can regulate the rate of de novo carnitine synthesis. nih.govresearchgate.net Research has shown that depletion of αKG leads to a decrease in the abundance of L-carnitine and its acetylated forms, highlighting the regulatory role of αKG in this pathway. nih.govnih.gov

| Enzyme | Gene | Substrate | Product | Cofactors | Location of Reaction |

| Trimethyllysine Hydroxylase Epsilon (TMLHE/TMLD) | TMLHE | ε-N-Trimethyllysine (TML) | 3-Hydroxy-N-trimethyllysine (HTML) | α-Ketoglutarate, Fe(II), O₂ | Mitochondria researchgate.netnih.gov |

| Gamma-Butyrobetaine Dioxygenase (BBOX1/γ-BBH) | BBOX1 | Gamma-Butyrobetaine (γ-BB) | L-Carnitine | α-Ketoglutarate, Fe(II), O₂, Ascorbate wikipedia.orguniprot.org | Cytosol wikipedia.org |

Role of Trimethyllysine Hydroxylase Epsilon (TMLHE) in Carnitine Production

Trimethyllysine Hydroxylase Epsilon (TMLHE), encoded by the TMLHE gene on the X chromosome, is the first and rate-limiting enzyme in the de novo carnitine biosynthesis pathway. nih.govresearchgate.netgenecards.org By catalyzing the conversion of TML to HTML, TMLHE commits the substrate to the carnitine synthesis cascade. researchgate.netgenecards.org Its position as the initial enzyme makes it a critical control point for the entire pathway. nih.govnih.gov

The enzyme is located within the mitochondria, which requires that TML released from lysosomal protein degradation be transported into the mitochondria for the first step of carnitine synthesis to occur. researchgate.netnih.gov TMLHE's activity is dependent on its substrate, TML, and its essential co-substrate, α-ketoglutarate. nih.gov Studies using CRISPR knockout screens have confirmed that TMLHE is the primary αKG-dependent dioxygenase driving carnitine synthesis. nih.gov

Cellular and Subcellular Localization of Isobutyryl L Carnitine

Distribution within Biological Fluids (e.g., Blood, Urine)

Isobutyryl-L-carnitine is a detectable endogenous metabolite in various biological fluids, most notably blood (plasma/serum) and urine. hmdb.camtoz-biolabs.comsigmaaldrich.com Its concentration in these fluids is a key diagnostic marker in newborn screening and for monitoring certain inherited metabolic disorders. nih.govrestek.comfrontiersin.org

In clinical contexts, elevated levels of isobutyryl-L-carnitine in blood or plasma are associated with several conditions, including isobutyryl-CoA dehydrogenase deficiency, glutaric aciduria type 2, and ethylmalonic encephalopathy. hmdb.ca Conversely, decreased plasma levels have been noted in cases of traumatic brain injury. hmdb.ca Similarly, urine analysis may show increased concentrations of isobutyryl-L-carnitine in individuals with conditions like multiple acyl-CoA dehydrogenation deficiency and glutaric aciduria type 2. hmdb.canih.gov

The analysis of isobutyryl-L-carnitine and its isomers in biofluids typically requires advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accurate quantification and differentiation from other similar compounds. sigmaaldrich.comnih.govscientificlabs.co.uk

Recent research has also highlighted the influence of genetic factors on the concentration of isobutyryl-L-carnitine in biofluids. For instance, studies have shown that individuals with high-activity genotypes of the organic cation transporter 1 (OCT1) have significantly higher concentrations of isobutyryl-L-carnitine in their blood (approximately 3-fold higher) and urine (approximately 2-fold higher) compared to those with deficient OCT1 genotypes. researchgate.netnih.gov

Table 1: Distribution and Clinical Significance of Isobutyryl-L-carnitine in Biological Fluids

| Biological Fluid | Presence Confirmed | Associated Conditions with Altered Levels | Research Findings |

| Blood / Plasma | Yes hmdb.carestek.comfrontiersin.org | Elevated: Isobutyryl-CoA dehydrogenase deficiency, Glutaric aciduria type 2, Ethylmalonic encephalopathy, Gestational diabetes mellitus. hmdb.caDecreased: Traumatic brain injury. hmdb.ca | Used as a biomarker in newborn screening. frontiersin.org Plasma levels are influenced by the activity of the OCT1 transporter. researchgate.netnih.gov |

| Urine | Yes hmdb.canih.govlcms.cz | Elevated: Glutaric aciduria type 2, Multiple acyl-CoA dehydrogenation deficiency, Acute coronary syndrome. hmdb.ca | Quantification is used for diagnosing and monitoring inherited metabolic disorders. nih.gov Requires specific analytical methods to differentiate from isomers. nih.govlcms.cz |

| Tissues | Yes hmdb.camtoz-biolabs.com | Found in various tissues, including heart, muscle, and brain. sigmaaldrich.comfaimallusr.comnih.gov | A member of the most abundant group of carnitines quantified in tissues. hmdb.ca |

Intracellular Compartmentalization

The function of isobutyryl-L-carnitine is defined by its location within the cell. It moves between different compartments, a process mediated by a series of transporters and enzymes that collectively manage the flow of acyl groups for metabolic processes like β-oxidation. hmdb.cafaimallusr.com

The mitochondrial matrix is a primary site of action for isobutyryl-L-carnitine. hmdb.casigmaaldrich.com Its fundamental role is linked to the carnitine shuttle, a system that transports long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation and energy production. wikipedia.org Isobutyryl-L-carnitine is specifically generated within the mitochondria as an intermediate in the catabolism of the branched-chain amino acid valine. mtoz-biolabs.comresearchgate.netresearchgate.net

The process involves carnitine acyltransferases, which are a family of enzymes with varying specificities and locations. researchgate.net Carnitine palmitoyltransferase II (CPT-II), located on the matrix side of the inner mitochondrial membrane, converts acylcarnitines back into their acyl-CoA esters, making them available for oxidation. faimallusr.com The carnitine/acylcarnitine translocase (CACT) facilitates the transport of acylcarnitines like isobutyryl-L-carnitine across the inner mitochondrial membrane in exchange for free carnitine. wikipedia.orgfaimallusr.com Therefore, the presence of isobutyryl-L-carnitine in the mitochondrial matrix is essential for buffering acyl-CoA pools and participating in cellular energy metabolism. researchgate.netoup.com

Isobutyryl-L-carnitine is also found in the cytoplasm. hmdb.ca The cytoplasm acts as a transit area where acyl groups, destined for mitochondrial oxidation, are first attached to carnitine. hmdb.cawikipedia.org The general role of acylcarnitines is to transport these acyl groups from the cytoplasm into the mitochondria. hmdb.ca This transport is initiated by carnitine palmitoyltransferase I (CPT-I), an enzyme located on the outer mitochondrial membrane, which converts acyl-CoAs into acylcarnitines. faimallusr.comresearchgate.net

Conversely, acylcarnitine intermediates can also be exported from the mitochondria into the cytosol. researchgate.netresearchgate.net This reverse transport allows for the removal of excess or potentially toxic acyl groups from the mitochondria, helping to maintain metabolic homeostasis. faimallusr.com The cytoplasmic pool of isobutyryl-L-carnitine is therefore dynamic, reflecting the balance between its formation, transport into organelles, and export from them.

Evidence indicates that isobutyryl-L-carnitine is also present in peroxisomes. hmdb.ca Peroxisomes are involved in the metabolism of various lipids, including the β-oxidation of very long-chain fatty acids. faimallusr.comembopress.org The enzyme carnitine acetyltransferase (CRAT), which is responsible for the synthesis of short-chain acylcarnitines, is found in peroxisomes. hmdb.cafaimallusr.comsci-hub.se

CRAT exhibits activity towards short-chain acyl-CoAs like isobutyryl-CoA, converting them into their corresponding carnitine esters, such as isobutyryl-L-carnitine. faimallusr.com This suggests a role for the carnitine shuttle in peroxisomal metabolism, where it helps transport the acyl-CoA products of peroxisomal oxidation to the mitochondria for complete breakdown. embopress.org The accumulation of certain acylcarnitines has been linked to the disruption of peroxisomal oxidation processes. researchgate.net

The movement and function of isobutyryl-L-carnitine are heavily dependent on its association with various cellular and organellar membranes. hmdb.ca This association is primarily mediated by transporter proteins.

Mitochondrial Membranes: The carnitine shuttle system inherently involves transport across both the outer and inner mitochondrial membranes. wikipedia.org This is facilitated by CPT-I on the outer membrane, the carnitine/acylcarnitine translocase (CACT) in the inner membrane, and CPT-II on the matrix side of the inner membrane. wikipedia.orgfaimallusr.com The organic cation/carnitine transporter OCTN1 has also been localized to mitochondria, suggesting another potential mechanism for carnitine transport into this organelle. researchgate.net

Plasma Membrane: The transport of isobutyryl-L-carnitine across the cell membrane is crucial for its distribution in biological fluids. The organic cation transporter 1 (OCT1), a plasma membrane transporter, plays a significant role in regulating blood concentrations of isobutyrylcarnitine. researchgate.netnih.govresearchgate.net

Peroxisomal Membrane: The organic cation transporter OCTN3 is another member of the carnitine transporter family that is thought to be localized to the peroxisomal membrane, potentially facilitating the movement of carnitine and its esters into and out of this organelle. faimallusr.com

Synaptic Membranes: Research on rat brains has identified specific, high-affinity binding sites for L-carnitine on crude synaptic membranes. While L-carnitine itself is the most potent inhibitor of this binding, isobutyryl-L-carnitine also shows an affinity, albeit a much lower one, suggesting some interaction with neural membranes. nih.gov

Table 2: Subcellular Localization and Function of Isobutyryl-L-carnitine

| Subcellular Location | Presence Confirmed | Key Associated Proteins/Processes | Primary Function in this Location |

| Mitochondrial Matrix | Yes hmdb.casigmaaldrich.com | Carnitine Shuttle (CPT-II, CACT), Valine Catabolism, Acyl-CoA Dehydrogenases. faimallusr.comresearchgate.netoup.com | Endpoint of transport for β-oxidation; formation from valine metabolism; buffering of acyl-CoA pools. researchgate.net |

| Cytoplasm | Yes hmdb.ca | Carnitine Shuttle (CPT-I). wikipedia.orgfaimallusr.com | Serves as a transit hub for acyl groups being transported into mitochondria and other organelles. hmdb.ca |

| Peroxisomes | Yes hmdb.ca | Carnitine Acetyltransferase (CRAT), OCTN3. faimallusr.com | Formation from isobutyryl-CoA; transport of acyl units from peroxisomal β-oxidation to mitochondria. faimallusr.comembopress.org |

| Membranes | Yes hmdb.ca | Mitochondrial: CPT-I, CPT-II, CACT, OCTN1. faimallusr.comresearchgate.netPlasma: OCT1. researchgate.netresearchgate.netPeroxisomal: OCTN3. faimallusr.com | Facilitates transport between cellular compartments (cytosol, mitochondria, peroxisomes) and into/out of the cell. |

Biological Functions and Mechanistic Roles of Isobutyryl L Carnitine

Role in Fatty Acid Oxidation (FAO)

L-carnitine and its acylated derivatives, including isobutyryl-L-carnitine, are integral to the process of fatty acid β-oxidation (FAO). creative-proteomics.comnih.gov This metabolic pathway is crucial for generating energy from fatty acids, especially in tissues with high energy demands like muscle and heart. mdpi.com

Facilitation of Acyl Group Transport into Mitochondria

The primary and most well-understood function of the carnitine system is the transport of acyl groups from the cytoplasm into the mitochondrial matrix, where β-oxidation takes place. hmdb.caencyclopedia.pubmdpi.com The inner mitochondrial membrane is impermeable to acyl-CoA esters. mdpi.comnih.gov The carnitine shuttle system, a series of enzymes and transporters, overcomes this barrier.

The process involves the following key steps:

Acyl-CoA Synthesis: Fatty acids are first activated to their corresponding acyl-CoA esters in the cytoplasm. mdpi.com

Acylcarnitine Formation: Carnitine palmitoyltransferase 1 (CPT-1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as isobutyryl-L-carnitine. encyclopedia.pubmdpi.com

Mitochondrial Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). encyclopedia.pubmdpi.com

Acyl-CoA Reformation: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT-2) reverses the process, transferring the acyl group from the acylcarnitine back to coenzyme A (CoA), reforming the acyl-CoA. encyclopedia.pubmdpi.com

This transport is essential for making fatty acids available for energy production within the mitochondria. creative-proteomics.com

Support of Mitochondrial Beta-Oxidation

Once inside the mitochondrial matrix, the reformed acyl-CoAs, including isobutyryl-CoA, can enter the β-oxidation spiral. mdpi.com This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA molecules. mdpi.com These acetyl-CoA units can then enter the tricarboxylic acid (TCA) cycle for the production of reducing equivalents (NADH and FADH2), which subsequently fuel the electron transport chain and oxidative phosphorylation to generate adenosine (B11128) triphosphate (ATP).

The continuous transport of acyl groups into the mitochondria, facilitated by the carnitine shuttle, ensures a steady supply of substrates for β-oxidation, thereby supporting cellular energy production. mdpi.com

Prevention of Acyl-CoA Accumulation

A critical, albeit less emphasized, role of the carnitine system is to buffer the intramitochondrial acyl-CoA to free CoA ratio. mdpi.comresearchgate.net During periods of high metabolic activity or in certain metabolic disorders, the rate of acyl-CoA production can exceed its utilization in the TCA cycle. This can lead to an accumulation of acyl-CoA esters within the mitochondria. mdpi.com

High concentrations of acyl-CoAs can be toxic and can inhibit key mitochondrial enzymes, including those involved in the TCA cycle and pyruvate (B1213749) dehydrogenase complex. mdpi.comnih.gov The carnitine acetyltransferase (CrAT) and CPT-2 can catalyze the reverse reaction, converting accumulating acyl-CoAs back into acylcarnitines. mdpi.comebi.ac.uk These acylcarnitines can then be transported out of the mitochondria, effectively removing the excess acyl groups and replenishing the pool of free coenzyme A. mdpi.comnih.gov This "buffering" action is crucial for maintaining mitochondrial function and preventing metabolic gridlock. mdpi.com

Contribution to Branched-Chain Amino Acid Metabolism

Isobutyryl-L-carnitine is an important intermediate in the catabolism of the branched-chain amino acid (BCAA), valine. mtoz-biolabs.com The breakdown of BCAAs—valine, leucine, and isoleucine—occurs within the mitochondria. nih.gov

The catabolic pathway for valine generates isobutyryl-CoA. nih.gov In situations where there is an enzymatic block in this pathway, such as in isobutyryl-CoA dehydrogenase deficiency, isobutyryl-CoA accumulates. nih.gov This excess isobutyryl-CoA is then esterified to L-carnitine to form isobutyryl-L-carnitine, which can be detected at elevated levels in affected individuals. caymanchem.comcaymanchem.com

The formation of isobutyryl-L-carnitine in this context serves a detoxifying role by sequestering the potentially toxic isobutyryl-CoA and facilitating its removal. nih.gov Furthermore, there is evidence of crosstalk between the BCAA metabolic pathways. For instance, in isobutyryl-CoA dehydrogenase deficiency, the accumulated isobutyryl-CoA can be metabolized by an enzyme from the isoleucine degradation pathway, short/branched-chain acyl-CoA dehydrogenase (SBCADH). nih.gov

Modulation of Cellular Energy Metabolism

Influence on Adenosine Triphosphate (ATP) Production Pathways

By facilitating the transport of acyl groups for β-oxidation, the carnitine system, including the formation and transport of isobutyryl-L-carnitine, directly contributes to the substrate pool for ATP production. mdpi.com The acetyl-CoA generated from the oxidation of these acyl groups is a primary fuel for the TCA cycle, which is central to cellular respiration and ATP synthesis. researchgate.net

Moreover, by preventing the accumulation of inhibitory acyl-CoA esters, the carnitine system ensures the smooth operation of other energy-producing pathways that rely on a sufficient pool of free CoA, such as glycolysis and the pyruvate dehydrogenase complex. mdpi.com This buffering capacity helps to maintain metabolic flexibility, allowing the cell to efficiently switch between different fuel sources based on availability and demand. mdpi.com

Table 1: Key Enzymes and Transporters in Isobutyryl-L-carnitine Metabolism

| Enzyme/Transporter | Location | Function | Reference |

|---|---|---|---|

| Carnitine Palmitoyltransferase 1 (CPT-1) | Outer Mitochondrial Membrane | Catalyzes the formation of acylcarnitines from acyl-CoAs and L-carnitine. | encyclopedia.pub |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. | encyclopedia.pub |

| Carnitine Palmitoyltransferase 2 (CPT-2) | Inner Mitochondrial Membrane | Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. | ebi.ac.uk |

| Carnitine Acetyltransferase (CrAT) | Mitochondria | Reversibly catalyzes the transfer of short-chain acyl groups between CoA and carnitine. | ebi.ac.uk |

| Isobutyryl-CoA Dehydrogenase (IBDH) | Mitochondrial Matrix | An enzyme in the valine catabolic pathway that acts on isobutyryl-CoA. | nih.gov |

Table 2: Metabolic Contexts of Isobutyryl-L-carnitine Fluctuation

| Metabolic State/Condition | Change in Isobutyryl-L-carnitine | Mechanism | Reference |

|---|---|---|---|

| High Fatty Acid Oxidation | Increased flux | Increased transport of acyl groups into mitochondria for energy production. | mdpi.com |

| Isobutyryl-CoA Dehydrogenase Deficiency | Elevated levels | Accumulation of isobutyryl-CoA, which is then esterified to carnitine for removal. | caymanchem.com |

| High BCAA Catabolism (Valine) | Increased formation | Increased production of isobutyryl-CoA as an intermediate of valine breakdown. | mtoz-biolabs.com |

Regulation of Ketogenesis and Glucogenesis

Isobutyryl-L-carnitine, a short-chain acylcarnitine, is intricately linked to the metabolic pathways of ketogenesis and gluconeogenesis, primarily through its role in mitochondrial acyl-CoA metabolism. While direct regulation by isobutyryl-L-carnitine is not extensively documented, its presence and concentration reflect the cellular energy status and substrate availability, which are key regulators of these pathways.

Ketogenesis, the production of ketone bodies, occurs predominantly in the liver mitochondria and is stimulated by high rates of fatty acid oxidation and a surplus of acetyl-CoA. nih.govmdpi.com The carnitine system, including the formation of various acylcarnitines, is essential for the transport of fatty acids into the mitochondria for β-oxidation. nih.govmdpi.com In situations of high fatty acid breakdown, such as fasting or a ketogenic diet, the pool of acetyl-CoA can exceed the capacity of the tricarboxylic acid (TCA) cycle. This excess acetyl-CoA is then shunted towards ketogenesis. nih.govmdpi.com The formation of isobutyryl-L-carnitine is a product of the metabolism of the branched-chain amino acid valine and fatty acids. sigmaaldrich.commedchemexpress.comresearchgate.net An accumulation of short-chain acylcarnitines like isobutyryl-L-carnitine can be indicative of incomplete oxidation of these substrates, which in turn influences the availability of precursors for both ketogenesis and gluconeogenesis. researchgate.net

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is also tightly regulated by the energy state of the cell. A deficiency in acetyl-CoA, a key activator of pyruvate carboxylase, the first committed step of gluconeogenesis, can impair this process. mdpi.com The efficient functioning of the carnitine shuttle, by facilitating fatty acid oxidation, ensures a steady supply of acetyl-CoA, which is necessary to support gluconeogenesis. mdpi.com Conversely, an accumulation of acyl-CoAs, which can be buffered by their conversion to acylcarnitines like isobutyryl-L-carnitine, can inhibit key enzymes in both glucose and fatty acid metabolism, thereby indirectly affecting gluconeogenesis. uva.nl

The interplay between these pathways is crucial for maintaining energy homeostasis. For instance, during prolonged fasting, the brain adapts to using ketone bodies as a primary fuel source, sparing glucose derived from gluconeogenesis for tissues that are obligate glucose users. The efficient oxidation of fatty acids and certain amino acids, facilitated by the carnitine system, is fundamental to this metabolic adaptation.

Detoxification Mechanisms and Acyl Buffer Function

The carnitine system, through the formation of acylcarnitines such as isobutyryl-L-carnitine, plays a critical role in the detoxification of the cell by eliminating potentially toxic acyl-CoA compounds. uva.nl Acyl-CoAs are intermediates in various metabolic pathways, including fatty acid oxidation and amino acid catabolism. sigmaaldrich.com Under normal physiological conditions, these intermediates are efficiently metabolized. However, in certain metabolic disorders or conditions of metabolic stress, specific acyl-CoAs can accumulate to toxic levels. uva.nl

This accumulation can have several detrimental effects, including the inhibition of key metabolic enzymes, sequestration of the free coenzyme A (CoA) pool, and disruption of mitochondrial function. uva.nl The formation of isobutyryl-L-carnitine from isobutyryl-CoA, a product of valine metabolism, is a prime example of this detoxification process. researchgate.netuva.nl By converting the potentially toxic isobutyryl-CoA into isobutyryl-L-carnitine, the cell can shuttle it out of the mitochondria and eventually excrete it in the urine. uva.nl This process prevents the harmful buildup of isobutyryl-CoA and frees up intramitochondrial CoA for other essential metabolic reactions. uva.nl Inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency, lead to an accumulation of isobutyryl-L-carnitine in blood and urine, highlighting its role in the excretion of accumulating toxic compounds. hmdb.ca

Beyond the elimination of toxic compounds, the formation of isobutyryl-L-carnitine and other acylcarnitines serves as a crucial buffering system for excess acyl residues within the cell. This "acyl-buffer" function is essential for maintaining metabolic flexibility and protecting cellular components from the adverse effects of acyl-CoA accumulation. mdpi.comekb.eg

During periods of high metabolic flux, such as intense exercise or a high-fat diet, the rate of fatty acid and branched-chain amino acid breakdown can exceed the oxidative capacity of the mitochondria. nih.gov This leads to an increase in the intramitochondrial acyl-CoA/CoASH ratio. A high acyl-CoA/CoASH ratio can inhibit important enzymatic reactions, including the pyruvate dehydrogenase complex, which links glycolysis to the TCA cycle. nih.gov

The enzyme carnitine acetyltransferase (CrAT) and other carnitine acyltransferases facilitate the reversible transfer of acyl groups from CoA to carnitine, forming acylcarnitines. hmdb.cabiorxiv.org This reaction effectively buffers the acyl-CoA pool, releasing free CoA that is vital for numerous metabolic pathways to continue functioning. ekb.eg Isobutyryl-L-carnitine, formed from the branched-chain amino acid valine, is part of this buffering system. researchgate.net By sequestering excess isobutyryl groups, the cell can maintain a healthy balance between free and acylated CoA, thereby ensuring the smooth operation of cellular metabolism even under conditions of high substrate load. nih.govmdpi.com

Contributions to Cellular Redox Balance and Membrane Integrity

The functions of isobutyryl-L-carnitine are interconnected with the maintenance of cellular redox balance and membrane integrity, primarily through the broader roles of the L-carnitine pool. L-carnitine and its esters, including isobutyryl-L-carnitine, contribute to cellular protection by mitigating oxidative stress and preserving the structural and functional integrity of cellular membranes. mdpi.comekb.eg

The carnitine system's role in facilitating the complete oxidation of fatty acids is crucial for preventing the accumulation of lipid intermediates that can lead to oxidative stress. Incomplete fatty acid oxidation can result in the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. By ensuring the efficient transport of acyl groups into the mitochondria for β-oxidation, the carnitine pool helps to minimize the production of these damaging free radicals. ekb.eg

Furthermore, L-carnitine itself has been shown to possess antioxidant properties, acting as a free radical scavenger and protecting cellular membranes from lipid peroxidation. ekb.eg This protective effect helps to maintain the fluidity and stability of membranes, which is essential for the proper functioning of membrane-bound enzymes and transport systems. mdpi.comuu.nl While direct evidence for isobutyryl-L-carnitine's antioxidant activity is limited, as a component of the carnitine pool, it indirectly contributes to these protective mechanisms. The maintenance of a balanced acyl-CoA/CoA ratio, facilitated by the formation of acylcarnitines like isobutyryl-L-carnitine, is also critical for mitochondrial health and can prevent the mitochondrial permeability transition, a key event in apoptosis that is often triggered by oxidative stress and membrane damage. nih.gov

Potential Role in Histone Acetylation Mechanisms (via Carnitine Derivatives)

Emerging research suggests a fascinating link between mitochondrial metabolism and nuclear gene regulation, with carnitine derivatives playing a potential role in histone acetylation. Histone acetylation is a key epigenetic modification that influences chromatin structure and gene expression. The availability of acetyl-CoA in the nucleus is a critical determinant of histone acetylation levels. biorxiv.orgresearchgate.net

Traditionally, the nuclear-cytosolic pool of acetyl-CoA is thought to be supplied by citrate (B86180) cleavage via ATP-citrate lyase (ACLY) and acetate (B1210297) activation by acyl-CoA synthetase short-chain family member 2 (ACSS2). biorxiv.org However, recent studies have uncovered an alternative route involving the carnitine shuttle. Acetyl-L-carnitine, the most abundant short-chain acylcarnitine, can be transported out of the mitochondria and serve as a donor of acetyl groups for the regeneration of acetyl-CoA in the nucleus and cytosol. biorxiv.orgnih.gov This process is facilitated by carnitine acetyltransferase (CrAT), which can catalyze the reverse reaction, converting acetyl-L-carnitine and CoA back to acetyl-CoA and carnitine. biorxiv.org

This carnitine-dependent pathway provides a direct link between mitochondrial energy status and the epigenetic landscape of the cell. researchgate.net While the primary focus has been on acetyl-L-carnitine, the principle could extend to other short-chain acyl-CoAs. It has been proposed that the transport of other short-chain acyl-CoAs, such as propionyl-CoA, out of the mitochondria via their carnitine esters can supply the necessary precursors for other histone modifications, like propionylation. biorxiv.org Although direct evidence for isobutyryl-L-carnitine's involvement in histone "isobutyrylation" via this shuttle mechanism is still being investigated, its structural similarity to acetyl-L-carnitine and its role in buffering mitochondrial acyl-CoA pools suggest a potential contribution to the complex interplay between cellular metabolism and epigenetic regulation.

Membrane Transport Systems and Isobutyryl L Carnitine Interactions

Carnitine Transport System Components in Mitochondrial Acyl Transfer.mdpi.comwikipedia.orgnih.gov

The carnitine transport system, often referred to as the carnitine shuttle, is indispensable for the transfer of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. wikipedia.orgnih.govhmdb.ca This multi-component system ensures that acyl groups, including isobutyryl groups, are efficiently moved across the inner mitochondrial membrane. mdpi.comwikipedia.org The key protein components of this system are Carnitine Palmitoyltransferase I (CPT1), Carnitine/Acyl-L-carnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2). mdpi.comnih.govgclabs.co.kr

Located in the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) is the first and rate-limiting enzyme of the carnitine shuttle. mdpi.comnih.govgclabs.co.kr It facilitates the conversion of acyl-CoAs to their corresponding acylcarnitine esters. mdpi.comnih.gov Specifically, it catalyzes the transfer of an acyl group from coenzyme A (CoA) to L-carnitine. wikipedia.org In the context of isobutyryl-L-carnitine, while the primary substrates for CPT1 are long-chain fatty acyl-CoAs, the broader family of carnitine acyltransferases is responsible for the formation of various acylcarnitines. ebi.ac.uk The formation of isobutyryl-L-carnitine involves the transfer of the isobutyryl group from isobutyryl-CoA to carnitine. researchgate.netfrontiersin.org

Once formed in the intermembrane space, acylcarnitines, including isobutyryl-L-carnitine, are transported across the inner mitochondrial membrane into the mitochondrial matrix by the Carnitine/Acyl-L-carnitine Translocase (CACT), also known as SLC25A20. mdpi.comwikipedia.orgnih.govbiorxiv.org This transporter functions as an antiporter, exchanging an incoming acylcarnitine molecule for a free carnitine molecule from the matrix. wikipedia.orgresearchgate.net This ensures a continuous supply of free carnitine in the intermembrane space for CPT1 activity and the delivery of acyl groups into the matrix for metabolism. wikipedia.org

Situated on the matrix side of the inner mitochondrial membrane, Carnitine Palmitoyltransferase II (CPT2) catalyzes the reverse reaction of CPT1. mdpi.comnih.govgclabs.co.krresearchgate.net It transfers the acyl group from the imported acylcarnitine back to coenzyme A, reforming the acyl-CoA and releasing a free carnitine molecule within the mitochondrial matrix. wikipedia.orgnih.gov The regenerated acyl-CoA, such as isobutyryl-CoA, can then enter the relevant metabolic pathways, like β-oxidation. nih.gov While CPT2's primary role is with long- and medium-chain acyl-CoAs, it is generally inactive with short-chain acyl-CoAs like isobutyryl-CoA. ebi.ac.uk The metabolism of short-chain acyl-CoAs is handled by other enzymes within the mitochondria. ebi.ac.uk

Organic Cation Transporters (OCTs) and Isobutyryl-L-carnitine

Beyond the mitochondrial membrane, the transport of isobutyryl-L-carnitine across the plasma membrane is mediated by Organic Cation Transporters (OCTs), a family of polyspecific transporters. frontiersin.orgmdpi.com These transporters play a significant role in the absorption, distribution, and excretion of a wide array of endogenous compounds and drugs. mdpi.com

Genome-wide association studies have revealed a strong link between plasma concentrations of isobutyryl-L-carnitine and genetic variations (genotypes) in the gene encoding Organic Cation Transporter 1 (OCT1), also known as SLC22A1. frontiersin.orgresearchgate.netnih.gov Individuals with OCT1 genotypes that lead to higher transporter activity have been found to have significantly higher blood levels of isobutyryl-L-carnitine. researchgate.netnih.gov Specifically, carriers of high-activity OCT1 genotypes can have approximately three-fold higher blood concentrations and two-fold higher urinary excretion of isobutyryl-L-carnitine compared to individuals with deficient OCT1 function. researchgate.netnih.gov This correlation suggests that isobutyryl-L-carnitine can serve as an endogenous biomarker for OCT1 activity. researchgate.netnih.gov Further supporting this, the plasma levels of isobutyryl-L-carnitine have been shown to correlate with the pharmacokinetics of known OCT1 substrates. researchgate.netnih.gov

| OCT1 Genotype | Relative Isobutyryl-L-carnitine Blood Concentration | Relative Isobutyryl-L-carnitine Urine Excretion |

|---|---|---|

| High-Activity | ~3-fold higher | ~2-fold higher |

| Deficient | Baseline | Baseline |

Interestingly, the mechanism behind the observed association between OCT1 and isobutyryl-L-carnitine levels appears to differ between species, particularly between humans and mice. researchgate.netnih.gov In vitro studies using cells engineered to express mouse OCT1 (mOCT1) have demonstrated that it functions as an efflux transporter for isobutyryl-L-carnitine, actively moving it out of the cells. researchgate.netnih.gov Inhibition of mOCT1 leads to a reduction in the efflux of isobutyryl-L-carnitine and other acylcarnitines. researchgate.netnih.gov

In contrast, human OCT1 (hOCT1) does not exhibit significant efflux activity for isobutyryl-L-carnitine. researchgate.netnih.gov While the correlation between hOCT1 genotype and isobutyryl-L-carnitine blood concentrations is strong in humans, it is not directly due to OCT1-mediated efflux. nih.gov A proposed explanation is that hOCT1 may influence the cellular concentrations of other molecules that regulate lipid and energy metabolism, which in turn affects the levels of isobutyryl-L-carnitine. nih.gov This is supported by in vitro findings where the overexpression of hOCT1 alone led to a six-fold decrease in intracellular isobutyryl-L-carnitine concentrations at baseline. nih.gov

| Transporter | Efflux Activity for Isobutyryl-L-carnitine | Effect of Inhibition on Efflux |

|---|---|---|

| Murine OCT1 (mOCT1) | Yes | Reduced |

| Human OCT1 (hOCT1) | No | No effect |

Mechanisms of OCT1-Isobutyryl-L-carnitine Correlation beyond Direct Efflux

Genome-wide association studies have revealed a significant link between isobutyryl-L-carnitine (IBC) and genotypes of the organic cation transporter 1 (OCT1). nih.govfrontiersin.org Specifically, individuals with high-activity OCT1 genotypes exhibit blood concentrations of IBC that are approximately three times higher, along with a twofold increase in the amount of IBC excreted in urine, compared to those with deficient OCT1 function. nih.govresearchgate.net While initial studies using mouse models suggested that this correlation was due to the direct efflux of IBC from cells mediated by murine OCT1 (mOCT1), further research has shown a crucial interspecies difference. nih.govresearchgate.net

Subsequent investigations using cell lines that overexpress human OCT1 (hOCT1) have demonstrated that, unlike its murine counterpart, hOCT1 does not facilitate the efflux of IBC. nih.govresearchgate.net This finding was corroborated by inhibition experiments where the efflux of IBC and other acylcarnitines, such as butyrylcarnitine (B1668139) and hexanoylcarnitine, was reduced upon inhibition of mOCT1 but not hOCT1. nih.govresearchgate.net This indicates that the observed correlation in humans is not a result of direct transport of IBC out of cells by hOCT1.

The prevailing hypothesis for this indirect correlation is that hOCT1 influences the cellular concentrations of other specific regulators or co-substrates involved in lipid and energy metabolism, which in turn affects IBC levels. nih.govresearchgate.netresearchgate.net This is supported by in-vitro findings where the overexpression of hOCT1 alone led to a six-fold decrease in baseline intracellular IBC concentration. nih.govresearchgate.net The functional link between OCT1 activity and IBC levels in humans is further evidenced by pharmacokinetic studies. Blood concentrations of IBC were observed to decline approximately one hour after reaching peak concentrations of the known OCT1 substrate sumatriptan. nih.govresearchgate.net Moreover, IBC levels have been shown to correlate with the pharmacokinetics of other OCT1 substrates like fenoterol. nih.gov Therefore, IBC is considered a suitable endogenous biomarker that reflects both the genotype and the in-vivo activity of hOCT1, even though the mechanistic link is indirect. nih.govresearchgate.netnih.gov

Table 1: Interspecies Differences in OCT1-Mediated Isobutyryl-L-carnitine (IBC) Transport

| Feature | Human OCT1 (hOCT1) | Murine OCT1 (mOCT1) |

|---|---|---|

| IBC Efflux Activity | No direct efflux activity observed. nih.govresearchgate.net | Functions as a direct efflux transporter for IBC. nih.govresearchgate.net |

| Correlation with Blood IBC | Higher activity correlates with higher blood IBC levels. nih.govresearchgate.net | Higher activity correlates with higher blood IBC levels. researchgate.net |

| Proposed Mechanism | Indirect; likely modulates concentrations of regulators or co-substrates in lipid/energy metabolism. nih.govresearchgate.netresearchgate.net | Direct efflux of IBC from cells. nih.govresearchgate.net |

Organic Cation/Carnitine Transporter (OCTN) Family Interactions

The organic cation/carnitine transporter (OCTN) family, a subset of the larger SLC22 solute carrier family, plays a significant role in the transport of various organic cations and zwitterions, including carnitine and its derivatives. researchgate.netnih.govguidetopharmacology.org In humans, this subfamily primarily consists of OCTN1 (encoded by the SLC22A4 gene) and OCTN2 (encoded by the SLC22A5 gene). nih.govmdpi.com These transporters are crucial for the absorption and distribution of their substrates throughout the body. nih.gov Their functions are integral to cellular energy metabolism, particularly through their handling of carnitine, which is essential for the transport of fatty acids into mitochondria for β-oxidation. nih.govmdpi.com Both OCTN1 and OCTN2 have been shown to transport carnitine derivatives, and their expression can be modulated by inflammatory conditions. researchgate.netnih.gov

Role of OCTN1 and OCTN2 in Carnitine Derivative Transport

While both OCTN1 and OCTN2 interact with carnitine derivatives, they exhibit distinct transport characteristics and physiological roles.

OCTN1 (SLC22A4): OCTN1 is a polyspecific transporter that is widely expressed in human tissues, including the kidneys, trachea, and neural cells. nih.govsolvobiotech.comarvojournals.org It functions as a low-affinity transporter for L-carnitine and its derivatives, such as acetylcarnitine. researchgate.netmdpi.com While it can mediate the uptake of these compounds in a sodium-dependent manner, its efficiency for carnitine transport is significantly lower than that of OCTN2. nih.govmdpi.com Consequently, OCTN1 is not considered the primary transporter for carnitine homeostasis in the body. researchgate.netmdpi.com Its major physiological substrates are believed to be other compounds like the antioxidant ergothioneine (B1671048) and the neurotransmitter acetylcholine. nih.govnih.govsolvobiotech.com The low-affinity transport of carnitine by OCTN1 may play a secondary or compensatory role, particularly in the disposition of pharmacologically administered carnitine derivatives. mdpi.com

OCTN2 (SLC22A5): OCTN2 is the principal high-affinity, sodium-dependent carnitine transporter in the body and is indispensable for maintaining carnitine homeostasis. nih.govmdpi.comcocukmetabolizma.com It is highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and kidney. cocukmetabolizma.comfaimallusr.com OCTN2 is responsible for the intestinal absorption and renal reabsorption of L-carnitine. nih.govsolvobiotech.com Crucially, OCTN2 transports not only L-carnitine but also its short-chain and long-chain acyl esters. nih.govsolvobiotech.comphysiology.org Studies have shown that butyryl-L-carnitine, an analogue of isobutyryl-L-carnitine, is a transportable substrate for OCTN2. nih.gov This strongly indicates that isobutyryl-L-carnitine is also transported by OCTN2. The transporter's activity can be competitively inhibited by various acylcarnitines, confirming their interaction with the transporter's binding site. nih.govphysiology.org Mutations leading to loss of OCTN2 function cause primary systemic carnitine deficiency, a severe metabolic disorder characterized by impaired fatty acid oxidation, underscoring the critical role of OCTN2 in the transport of carnitine and its derivatives. mdpi.comcocukmetabolizma.com

Table 2: Comparison of OCTN1 and OCTN2 in Carnitine Derivative Transport

| Characteristic | OCTN1 (SLC22A4) | OCTN2 (SLC22A5) |

|---|---|---|

| Primary Function | Transport of ergothioneine and acetylcholine. nih.govsolvobiotech.com | High-affinity transport of L-carnitine and its acyl derivatives. nih.govcocukmetabolizma.com |

| Affinity for Carnitine | Low. researchgate.netmdpi.com | High (K_m ≈ 4.3 µM). nih.gov |

| Sodium Dependency | Na+-dependent for carnitine transport. mdpi.com | Na+-dependent for carnitine transport. cocukmetabolizma.comphysiology.org |

| Physiological Role | Secondary role in carnitine homeostasis. mdpi.commdpi.com | Primary role in intestinal absorption, tissue distribution, and renal reabsorption of carnitine. mdpi.comnih.govsolvobiotech.com |

| Substrates | Acetylcarnitine, L-carnitine, ergothioneine, acetylcholine. researchgate.netnih.gov | L-carnitine, short- and long-chain acylcarnitines (e.g., butyryl-L-carnitine). nih.govnih.govphysiology.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Isobutyryl-L-carnitine |

| L-carnitine |

| Acetylcarnitine |

| Butyrylcarnitine |

| Hexanoylcarnitine |

| Sumatriptan |

| Fenoterol |

| Ergothioneine |

Analytical Methodologies and Metabolomic Profiling of Isobutyryl L Carnitine

Quantification Techniques

Several advanced analytical methods are utilized to quantify isobutyryl-L-carnitine in biological matrices such as plasma, urine, and tissue extracts. These techniques are essential for overcoming challenges like the presence of isomers and the wide range of concentrations found in biological systems.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a cornerstone for the analysis of acylcarnitines, including isobutyryl-L-carnitine. nih.gov This method offers superior specificity compared to older techniques like flow injection analysis, primarily because the HPLC component separates compounds before they enter the mass spectrometer. nih.gov This separation is critical for distinguishing between isomeric and isobaric compounds—molecules with the same mass but different structures—such as isobutyryl-L-carnitine and butyrylcarnitine (B1668139). nih.govnih.gov

The process often involves a derivatization step to improve the chromatographic and mass spectrometric properties of the analytes. nih.gov For instance, acylcarnitines can be converted to their butyl esters using butanolic HCl, which enhances their ionization efficiency for detection. nih.gov The subsequent MS/MS analysis uses techniques like multiple-reaction monitoring (MRM) for highly sensitive and specific quantification. nih.gov This involves selecting the specific precursor ion of the target molecule (isobutyryl-L-carnitine) and monitoring for a characteristic fragment ion produced upon collision-induced dissociation.

A typical LC-MS/MS method provides robust quantification of a wide array of acylcarnitine species, proving invaluable for both clinical diagnostics of metabolic disorders and basic research into cellular metabolism. nih.gov

Table 1: Example Parameters for HPLC-MS/MS Analysis of Acylcarnitines This table represents a composite of typical parameters and does not reflect a single specific study.

| Parameter | Description |

| Chromatography | Reversed-Phase Liquid Chromatography (RP-LC) |

| Column | C18 or similar |

| Mobile Phase | Gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Derivatization | Butylation (e.g., with butanolic HCl) to form butyl esters |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Isotopically labeled carnitines (e.g., d3-acetylcarnitine) bevital.no |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, though its application to carnitine and its derivatives is more complex due to their non-volatile nature. To be analyzed by GC-MS, non-volatile compounds like isobutyryl-L-carnitine must first be chemically modified in a process called derivatization to increase their volatility. youtube.com

A common two-step derivatization procedure for metabolites involves methoximation followed by silylation. youtube.com Methoximation protects aldehyde and keto groups, preventing the formation of multiple derivative peaks from a single compound due to tautomerization. youtube.com The subsequent silylation step replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, which significantly increases the molecule's volatility, allowing it to travel through the GC column in a gaseous state. youtube.com Chiral GC methods have also been developed, often involving conversion of the carnitine molecule to a lactone derivative, for screening the enantiomeric purity of L-carnitine samples. nih.gov While effective, the extensive sample preparation required for GC-MS makes it less common than LC-MS for routine acylcarnitine profiling.

Hydrophilic Interaction Chromatography-Mass Spectrometry/High-Resolution Mass Spectrometry (HILIC-MS/HRMS)

Hydrophilic Interaction Chromatography (HILIC) is a variant of liquid chromatography that is particularly well-suited for separating highly polar compounds like isobutyryl-L-carnitine. bevital.nonih.gov Unlike reversed-phase chromatography, HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention and separation of polar analytes. bevital.nonih.gov

When coupled with high-resolution mass spectrometry (HRMS), HILIC provides a highly accurate and sensitive platform for quantification. nih.govacs.org An HILIC-MS/HRMS assay was developed and validated for the simultaneous quantification of isobutyryl-L-carnitine and other polar compounds in human plasma. nih.gov This assay demonstrated good linearity, accuracy, and precision, making it suitable for clinical research. nih.govresearchgate.net The high resolving power of HRMS allows for the precise mass measurement of ions, further enhancing confidence in compound identification and reducing potential interferences. This methodology has been successfully applied in clinical trials to evaluate isobutyryl-L-carnitine as a potential biomarker. acs.orgnottingham.edu.my

Table 2: Performance of a Validated HILIC-MS/HRMS Assay for Isobutyryl-L-carnitine in Human Plasma Data adapted from a study evaluating Isobutyryl-L-carnitine as a potential biomarker. nih.gov

| Validation Parameter | Result |

| Linearity | Good linearity demonstrated across the calibration range |

| Accuracy | Intra- and interday accuracy ranged from 90.4% to 114% and 96% to 112%, respectively nih.gov |

| Precision | Intra- and interday precision ranged from 0.37% to 13.7% and 1.3% to 9.5%, respectively nih.gov |

| Sample Preparation | Simple protein precipitation nih.gov |

Application in Metabolomics Research

Metabolomics aims to capture a snapshot of all small-molecule metabolites in a biological system. Isobutyryl-L-carnitine is frequently identified and quantified in these studies, providing insights into cellular metabolism and disease states.

Global Metabolomic Studies and Identification of Differentially Abundant Metabolites

Global, or untargeted, metabolomic studies analyze the relative abundance of thousands of metabolites simultaneously. In these studies, isobutyryl-L-carnitine has been identified as a differentially abundant metabolite in various physiological and pathological conditions. For instance, genome-wide association studies identified a strong link between isobutyryl-L-carnitine blood concentrations and genetic variations in the organic cation transporter 1 (OCT1). nih.gov

Further research has highlighted its potential as a clinical biomarker. In a study on preeclampsia, isobutyryl-L-carnitine was one of 55 metabolites found to be significantly different between patients and healthy pregnant women. tandfonline.com Specifically, it was markedly increased in the preeclampsia group, and a diagnostic model combining isobutyryl-L-carnitine and acetyl-leucine showed high sensitivity and specificity. tandfonline.com It is also a known biomarker for certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency, where its accumulation is a key diagnostic feature. nih.gov These findings underscore the value of metabolomic profiling in discovering biomarkers and understanding disease mechanisms.

Use of Isotopically Labeled Standards for Quantification and Mechanistic Studies

The use of stable isotopically labeled standards is the gold standard for accurate quantification in mass spectrometry-based metabolomics. isotope.com A stable isotope-labeled version of isobutyryl-L-carnitine, such as one containing deuterium (B1214612) (d) or carbon-13 (¹³C), is chemically identical to the natural compound but has a higher mass.

This labeled compound is added to a biological sample at a known concentration at the beginning of sample processing and serves as an internal standard. bevital.no Because the internal standard behaves identically to the endogenous analyte during extraction, chromatography, and ionization, it can effectively correct for sample loss and matrix effects (the influence of other components in the sample on the MS signal). bevital.no This approach dramatically improves the accuracy and precision of quantification.

Beyond quantification, isotopically labeled compounds are powerful tools for mechanistic studies. For example, cells can be incubated with a labeled precursor, such as deuterated carnitine (carnitine-d9). nih.gov By tracking the appearance of the label in various acylcarnitines over time, researchers can trace the metabolic pathways of their formation and subsequent transport out of the cell, providing dynamic information about cellular metabolism that cannot be obtained from static concentration measurements alone. nih.gov

Isobutyryl L Carnitine As a Research Biomarker

Endogenous Biomarker for Organic Cation Transporter 1 (OCT1) Activity

Isobutyryl-L-carnitine (IBC) has been identified as a promising endogenous biomarker for the activity of the hepatic Organic Cation Transporter 1 (OCT1). acs.orgnih.gov OCT1, encoded by the SLC22A1 gene, is a crucial transporter in the liver, mediating the uptake of various drugs and endogenous compounds from the blood into hepatocytes. frontiersin.org Assessing its function is vital for predicting drug-drug interactions and individual variability in drug response. acs.org

Research has established a strong correlation between plasma concentrations of IBC and OCT1 activity. mdpi.comresearchgate.net Genome-wide association studies first highlighted this link, showing that individuals with OCT1 genotypes associated with higher transporter activity have significantly higher blood concentrations of IBC. goettingen-research-online.deresearchgate.net Conversely, individuals with genotypes leading to deficient OCT1 function exhibit lower levels of IBC. goettingen-research-online.de

Detailed Research Findings:

Genotype-Phenotype Correlation: Studies in healthy volunteers have demonstrated that carriers of high-activity OCT1 genotypes have approximately 3-fold higher plasma concentrations of IBC and 2-fold higher urinary excretion of IBC compared to individuals with OCT1-deficient genotypes. goettingen-research-online.deresearchgate.net This strong correlation supports IBC's role as a reliable indicator of an individual's inherent OCT1 function.

Inhibition Studies: The administration of drugs that inhibit OCT1 leads to a decrease in plasma IBC levels. mdpi.comresearchgate.net For instance, a study involving the kinase inhibitor dasatinib, which inhibits OCT1, showed that it could modulate the levels of isobutyryl-L-carnitine in mice, providing further evidence of the relationship. frontiersin.org This response indicates that plasma IBC concentrations can dynamically reflect changes in OCT1 activity, making it a useful biomarker in clinical trials to assess a new drug's potential for OCT1-mediated interactions. acs.org

Mechanism: While initial hypotheses suggested that OCT1 directly mediates the efflux of IBC from the liver into the bloodstream, subsequent research has indicated a more complex relationship in humans. mdpi.comresearchgate.net Studies have shown that while murine OCT1 acts as an efflux transporter for IBC, human OCT1 (hOCT1) does not exhibit the same direct efflux activity. researchgate.net Despite this, the strong correlation in humans persists, suggesting the mechanism is not a direct transport but an indirect reflection of OCT1 function. researchgate.net Blood IBC concentrations have been observed to decline with a time delay after the administration of known OCT1 substrates, further solidifying its status as a functional biomarker for OCT1 activity. goettingen-research-online.deresearchgate.net

| OCT1 Activity Group (Based on Genotype) | Relative Plasma IBC Concentration | Key Finding |

|---|---|---|

| High-Activity Genotype Carriers | ~3-fold higher | Individuals with fully functional OCT1 transporters exhibit significantly higher baseline levels of circulating IBC. goettingen-research-online.deresearchgate.net |

| Low/Deficient-Activity Genotype Carriers | Lower | Reduced or absent OCT1 function is strongly associated with lower plasma IBC concentrations. goettingen-research-online.deresearchgate.net |

| Post-OCT1 Inhibitor Administration | Decreased | Pharmacological inhibition of OCT1 leads to a measurable drop in plasma IBC levels, reflecting the transporter's reduced activity. mdpi.comresearchgate.net |

Indication of Metabolic Perturbations and Inborn Errors of Metabolism

Elevated levels of isobutyryl-L-carnitine (often measured as C4-carnitine in newborn screening panels) are a key indicator of several inborn errors of metabolism. frontiersin.orgresearchgate.net These disorders disrupt the normal breakdown of amino acids or fatty acids, leading to the accumulation of specific intermediate metabolites. bevital.no The body detoxifies these accumulating acyl-CoA compounds by conjugating them with carnitine, forming acylcarnitines like isobutyryl-L-carnitine, which are then excreted. wiley.com Therefore, an abnormal acylcarnitine profile is a powerful diagnostic tool for identifying these conditions. bevital.no

Isobutyryl-CoA dehydrogenase deficiency (IBDD) is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene. frontiersin.orghrsa.gov The ACAD8 gene provides instructions for making the isobutyryl-CoA dehydrogenase enzyme, which performs a key step in the breakdown of the amino acid valine. frontiersin.orghrsa.gov

A deficiency in this enzyme leads to a block in the valine catabolic pathway, causing the accumulation of isobutyryl-CoA. frontiersin.org This excess isobutyryl-CoA is then converted to isobutyryl-L-carnitine, leading to its significant elevation in the blood. uniprot.orgmedlineplus.gov Consequently, elevated C4-acylcarnitine is the primary biomarker used to detect IBDD in newborn screening programs via tandem mass spectrometry. frontiersin.orgfrontiersin.org While many individuals identified through newborn screening remain asymptomatic, some may develop clinical symptoms such as poor feeding, developmental delay, or cardiomyopathy. researchgate.netmedlineplus.gov

Glutaric Aciduria Type 2 (GA2), also known as Multiple Acyl-CoA Dehydrogenation Deficiency (MADD), is a disorder of fatty acid, amino acid, and choline (B1196258) metabolism. medlink.comhealth.wa.gov.au It is caused by defects in either electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF-QO), which are essential for transferring electrons from multiple acyl-CoA dehydrogenases to the mitochondrial respiratory chain. mdpi.com These defects can result from mutations in the ETFA, ETFB, or ETFDH genes. mdpi.com

This impairment blocks several metabolic pathways simultaneously, including the beta-oxidation of fatty acids and the catabolism of branched-chain amino acids like valine. medlink.com The result is the accumulation of numerous acyl-CoA esters, including isobutyryl-CoA. wiley.com This leads to a characteristic acylcarnitine profile with elevations across multiple chain lengths, such as C4 (isobutyryl- and butyrylcarnitine), C5, C8, C10, C12, and others. medlink.comhealth.wa.gov.au The presence of elevated isobutyryl-L-carnitine is therefore a component of the broader metabolic signature of GA2. hmdb.canih.gov

Ethylmalonic Encephalopathy (EE) is a severe, early-onset neurometabolic disorder caused by mutations in the ETHE1 gene. orpha.net The ETHE1 protein is a mitochondrial sulfur dioxygenase involved in detoxifying hydrogen sulfide. researchgate.net

The dysfunction of this protein leads to the accumulation of toxic levels of hydrogen sulfide, which in turn inhibits other mitochondrial enzymes, including cytochrome c oxidase and short-chain acyl-CoA dehydrogenase (SCAD). neurology.org The secondary inhibition of these dehydrogenases disrupts the metabolism of fatty acids and amino acids. nih.gov This disruption results in a characteristic pattern of elevated metabolites, including high levels of ethylmalonic acid in the urine and increased concentrations of C4- and C5-acylcarnitines in the blood. nih.govresearchgate.netnih.gov The elevation of isobutyryl-L-carnitine (a C4-carnitine) is therefore a key biochemical marker used in the diagnosis of this condition. neurology.org

As noted previously, Multiple Acyl-CoA Dehydrogenation Deficiency (MADD) is the synonymous term for Glutaric Aciduria Type 2 (GA2). It represents a spectrum of disease severity, from neonatal-onset forms with severe metabolic crises to later-onset forms presenting with muscle weakness and exercise intolerance. nih.gov

Regardless of the age of onset, the underlying biochemical defect is an impairment of the electron transfer system for a suite of dehydrogenases. mdpi.comresearchgate.net This leads to a diagnostic pattern of elevated multiple acylcarnitine species in plasma and dicarboxylic acids in urine. medlink.comnih.gov The acylcarnitine profile typically shows an increase in short-, medium-, and long-chain species, with elevated C4-carnitine (isobutyryl-L-carnitine) being a consistent, though not isolated, finding. health.wa.gov.autexas.gov In some cases, particularly in late-onset MADD, the acylcarnitine profile can be normal or only mildly abnormal between metabolic episodes, making diagnosis challenging. nih.govresearchgate.net

| Disorder | Associated Gene(s) | Primary Defect | Impact on Isobutyryl-L-carnitine (C4-Carnitine) |

|---|---|---|---|

| Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | ACAD8 | Deficiency of isobutyryl-CoA dehydrogenase enzyme in the valine metabolism pathway. frontiersin.org | Primary and significantly elevated biomarker due to direct accumulation of isobutyryl-CoA. frontiersin.orgmedlineplus.gov |

| Glutaric Aciduria Type 2 (GA2) / MADD | ETFA, ETFB, ETFDH | Defective electron transfer flavoprotein (ETF) or ETF-QO, impairing multiple acyl-CoA dehydrogenases. mdpi.com | Elevated as part of a broad increase in multiple short-, medium-, and long-chain acylcarnitines. medlink.comhealth.wa.gov.au |

| Ethylmalonic Encephalopathy (EE) | ETHE1 | Deficiency of mitochondrial sulfur dioxygenase, leading to secondary inhibition of other enzymes. orpha.net | Elevated due to secondary inhibition of short-chain acyl-CoA dehydrogenase and other dehydrogenases. nih.govnih.gov |

| Multiple Acyl-CoA Dehydrogenation Deficiency (MADD) | ETFA, ETFB, ETFDH | Same as Glutaric Aciduria Type 2; defective electron transfer for multiple dehydrogenases. mdpi.com | Consistently elevated as one of many increased acylcarnitines, reflecting the widespread metabolic block. nih.govresearchgate.net |

Association with Inherited Organic Acid Disorders

Very Long Chain Acyl-CoA Dehydrogenase Deficiency

Very Long Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) is a genetic disorder of fatty acid oxidation. While the primary biomarkers for VLCADD are long-chain acylcarnitines, research has also involved the quantification of a broad spectrum of acylcarnitines, including isobutyryl-L-carnitine, in patients. In one study, quantitative analysis of plasma acylcarnitines was performed to characterize the metabolic profile of individuals with VLCADD.

Table 1: Isobutyryl-L-carnitine Levels in VLCAD Deficiency

| Condition | Biospecimen | Value (μM) | Age Group | Reference |

|---|---|---|---|---|

| Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) | Blood | 0.034 (Range: 0.009-0.084) | Adult (>18 years old) | hmdb.ca |

Changes in Specific Physiological/Pathological Contexts

Traumatic Brain Injury (TBI)

Metabolomic studies have identified significant alterations in the levels of isobutyryl-L-carnitine following a traumatic brain injury. Research indicates that the concentration of isobutyryl-L-carnitine is decreased in the plasma of individuals who have sustained a TBI. hmdb.camdpi.com This reduction is thought to be linked to the systemic metabolic dysregulation and mitochondrial dysfunction that occur as part of the secondary injury cascade after the initial trauma. mdpi.com The brain's increased energy demands and altered substrate utilization post-injury may contribute to changes in carnitine metabolism. mdpi.comnih.gov

Preeclampsia

Preeclampsia, a serious hypertensive disorder of pregnancy, is associated with significant metabolic disturbances. Recent metabolomic research has highlighted isobutyryl-L-carnitine as a potential biomarker for the diagnosis of this condition. tandfonline.comtandfonline.com Studies have shown that maternal serum levels of isobutyryl-L-carnitine are significantly increased in patients with preeclampsia compared to healthy pregnant women. researchgate.netnih.gov The diagnostic potential of this biomarker has been evaluated using Receiver Operating Characteristic (ROC) curve analysis.

Table 3: Diagnostic Performance of Isobutyryl-L-carnitine in Preeclampsia

| Model | Area Under the Curve (AUC) | Sensitivity | Specificity | Reference |

|---|---|---|---|---|

| Model 1 (Isobutyryl-L-carnitine only) | 0.832 | 0.743 | 0.843 | tandfonline.comresearchgate.net |

| Model 2 (Isobutyryl-L-carnitine + Acetyl-leucine) | 0.878 | 0.814 | 0.871 | tandfonline.comtandfonline.comresearchgate.netnih.gov |

These findings suggest that isobutyryl-L-carnitine, particularly in combination with other metabolites like acetyl-leucine, could serve as a valuable tool for improving the diagnosis of preeclampsia. tandfonline.comresearchgate.netnih.gov

Ionizing Radiation Exposure

Exposure to ionizing radiation triggers a complex cascade of molecular and metabolic changes in the body. Several studies across different models have identified isobutyryl-L-carnitine as a responsive biomarker to radiation exposure.

Table 4: Research Findings on Isobutyryl-L-carnitine and Ionizing Radiation

| Study Model | Radiation Type/Dose | Biospecimen | Observed Change | Reference |

|---|---|---|---|---|

| Nonhuman Primates | 6.5 Gy 60Co γ-radiation | Plasma | Significantly changed | mdpi.com |

| Human B lymphoblastoid cells | 20-1000 mGy X-ray | Cells | Changed | oup.com |

| Murine Model | Variable Dose Rates γ-radiation | Serum | Increased (as isobutyryl/butyrylcarnitine) | acs.org |

These studies indicate that levels of isobutyryl-L-carnitine (or the combined isomer group) tend to increase following radiation exposure, highlighting its potential role in biodosimetry and the assessment of radiation-induced metabolic disturbances. mdpi.comnih.gov

Application in Drug-Drug Interaction (DDI) Assessment (Mechanistic Research)

Isobutyryl-L-carnitine has emerged as a promising endogenous biomarker for assessing the activity of the hepatic organic cation transporter 1 (OCT1). acs.orgresearchgate.netnih.gov This transporter is crucial for the disposition of many drugs, and its inhibition can lead to significant drug-drug interactions (DDIs). mdpi.comnih.govwisc.edu The use of endogenous biomarkers like isobutyryl-L-carnitine in early-phase clinical trials provides a method to evaluate the DDI risk of new drug candidates without administering external probe substrates. nih.govcelerion.com

The underlying mechanism involves the transport of isobutyryl-L-carnitine out of liver cells (hepatocytes) by OCT1. When a new drug inhibits OCT1, this efflux is reduced, leading to a measurable decrease in the plasma concentrations of isobutyryl-L-carnitine. researchgate.netmdpi.com This change in plasma levels can thus serve as a surrogate marker for OCT1 inhibition. mdpi.com

To facilitate this application, sensitive and specific analytical methods, such as hydrophilic interaction chromatography-mass spectrometry/high resolution mass spectrometry (HILIC-MS/HRMS), have been developed and validated to precisely quantify isobutyryl-L-carnitine and other biomarkers simultaneously in human plasma. acs.orgnih.gov Clinical studies have demonstrated that changes in plasma isobutyryl-L-carnitine correlate well with in vitro predictions, supporting its use as a clinical biomarker to assess the DDI risk associated with OCT1 inhibition. acs.orgfuture-science.com

Table 5: Isobutyryl-L-carnitine in DDI Assessment

| Application | Mechanism | Key Finding | Reference |

|---|---|---|---|

| Clinical DDI risk assessment | Inhibition of hepatic OCT1 transporter by a drug candidate reduces efflux of isobutyryl-L-carnitine from the liver. | A decrease in plasma isobutyryl-L-carnitine concentration indicates potential for OCT1-mediated DDIs. | acs.orgresearchgate.netnih.govmdpi.com |

| Biomarker Assay Development | A multiplexed HILIC-MS/HRMS assay was developed to quantify isobutyryl-L-carnitine along with other biomarkers. | The assay is fit-for-purpose for use in Phase I clinical trials to assess DDI risk for multiple transporters. | acs.orgnih.gov |

Compound Reference Table

In Vitro Research Models and Experimental Approaches

Cell Line Studies for Transport and Metabolism Elucidation

The investigation of Isobutyryl-L-carnitine's transport and metabolism at the cellular level frequently employs immortalized cell lines. These models offer a consistent and reproducible system to study the function of specific proteins, such as membrane transporters, that facilitate the movement of molecules into and out of cells.

Human Embryonic Kidney 293 (HEK293) cells are a commonly used model in this field. These cells can be genetically modified to overexpress specific transporter proteins, allowing researchers to isolate and study the transporter's direct interaction with Isobutyryl-L-carnitine. Studies have particularly focused on the role of the Organic Cation Transporter 1 (OCT1), a protein encoded by the SLC22A1 gene. researchgate.net

Research using HEK293 cells engineered to express human OCT1 (hOCT1) and its murine counterpart (mOCT1) has revealed significant interspecies differences in Isobutyryl-L-carnitine transport. nih.gov While it was observed that murine OCT1 is capable of transporting Isobutyryl-L-carnitine out of the cell (efflux), studies demonstrated that human OCT1 does not facilitate either the uptake or efflux of this compound. nih.gov This finding is crucial, as it indicates that observations from mouse models may not be directly translatable to human physiology regarding the handling of Isobutyryl-L-carnitine by OCT1. nih.gov

Metabolically, Isobutyryl-L-carnitine is understood to be a product of valine metabolism. researchgate.netnih.gov The isobutyryl group is transferred from isobutyryl-CoA to L-carnitine, a reaction catalyzed by carnitine acyltransferases. nih.gov This process is essential for buffering the pool of free coenzyme A within the cell. nih.gov Cell line studies help confirm these metabolic connections and investigate how cellular conditions and transporter activities might influence the intracellular concentrations of Isobutyryl-L-carnitine. nih.gov For instance, even without direct transport, the presence of a functional hOCT1 in cells has been shown to result in lower intracellular concentrations of Isobutyryl-L-carnitine, suggesting an indirect regulatory role in its metabolism. nih.gov

| Cell Line | Transporter Studied | Experimental Approach | Key Findings | Reference |

|---|---|---|---|---|

| HEK293 | Human OCT1 (hOCT1) | Overexpression of hOCT1; uptake and efflux assays | hOCT1 does not mediate the transport (either uptake or efflux) of Isobutyryl-L-carnitine. | nih.gov |

| HEK293 | Murine OCT1 (mOCT1) | Overexpression of mOCT1; uptake and efflux assays | mOCT1 functions as an efflux transporter for Isobutyryl-L-carnitine. | nih.gov |

| HEK293 | hOCT1 and mOCT1 | Comparison of cells expressing hOCT1 vs. mOCT1 | Revealed significant interspecies differences in the transport of Isobutyryl-L-carnitine. | nih.gov |

Use of Isotope-Labeled Isobutyryl-L-carnitine in Mechanistic Studies

Isotope tracing is a powerful technique used to track the movement and transformation of molecules within a biological system. nih.govdocumentsdelivered.com This is achieved by replacing one or more atoms in a molecule with their stable, heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C). nih.gov These "labeled" molecules are chemically identical to their natural counterparts but can be detected and quantified using mass spectrometry. lumiprobe.com This methodology allows for the precise mapping of metabolic pathways and the elucidation of transport mechanisms. nih.govresearchgate.net